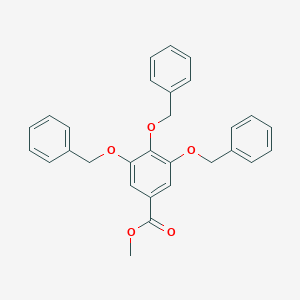

Methyl 3,4,5-Tris(benzyloxy)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUSJTNDKNFSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326202 | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-94-1 | |

| Record name | 70424-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate from Methyl Gallate

This guide provides a comprehensive technical overview for the synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in the production of various gallic acid derivatives.[1] The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that influence the reaction's success.

Executive Summary

The conversion of methyl gallate to this compound is a crucial step in the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and advanced materials. The fundamental transformation is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the O-alkylation of the three phenolic hydroxyl groups of methyl gallate with benzyl chloride in the presence of a base. Careful control of reaction conditions is paramount to ensure high yield and purity of the final product. This guide will explore the mechanistic underpinnings of this reaction and provide a practical, step-by-step methodology for its successful implementation in a laboratory setting.

The Core Chemistry: Williamson Ether Synthesis

The synthesis of this compound from methyl gallate is a classic example of the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key steps in this transformation are:

-

Deprotonation: In the initial step, a base is used to deprotonate the acidic phenolic hydroxyl groups of methyl gallate, forming the corresponding phenoxide ions. These phenoxide ions are significantly more nucleophilic than the starting hydroxyl groups, which is crucial for the subsequent reaction.

-

Nucleophilic Attack: The newly formed phenoxide ions then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl chloride.

-

Displacement: This nucleophilic attack results in the displacement of the chloride leaving group, forming the stable ether linkage.

The overall reaction is as follows:

The choice of base and solvent is critical for the success of this reaction, influencing both the reaction rate and the potential for side reactions.

The Role of the Base

A variety of bases can be employed in the Williamson ether synthesis, with inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being common choices for the alkylation of phenols.[4] These bases are effective at deprotonating the phenolic hydroxyl groups to facilitate the reaction.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used in this type of reaction.[4] DMF is capable of dissolving both the methyl gallate and the base, providing a suitable medium for the reaction to proceed efficiently.

Experimental Protocol

The following protocol is a detailed, step-by-step guide for the synthesis of this compound from methyl gallate. This procedure is adapted from established methods for the analogous methylation of methyl gallate.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Methyl Gallate | C₈H₈O₅ | 184.15 | 1 equivalent |

| Benzyl Chloride | C₇H₇Cl | 126.58 | > 3 equivalents |

| Potassium Carbonate | K₂CO₃ | 138.21 | > 3 equivalents |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | As solvent |

| Water | H₂O | 18.02 | For workup |

| Methanol | CH₃OH | 32.04 | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyl gallate, N,N-dimethylformamide (DMF), and potassium carbonate.

-

Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.

-

Reagent Addition: With vigorous stirring, add benzyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-60°C. Maintain this temperature and continue stirring for several hours (e.g., 8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture with continuous stirring. This will cause the crude product to precipitate.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol. Dissolve the crude solid in hot methanol, and then allow it to cool slowly to form crystals of the pure product.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: A schematic workflow for the synthesis of this compound.

Alternative Approaches: Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free Williamson ether synthesis can be considered. This method involves the direct reaction of the phenol with benzyl chloride in the presence of a solid base like potassium carbonate, often with microwave irradiation to accelerate the reaction. This approach minimizes the use of volatile organic solvents, aligning with the principles of green chemistry.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound from methyl gallate via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction parameters, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of gallic acid derivatives and other fine chemicals.

References

Spectroscopic data for "Methyl 3,4,5-Tris(benzyloxy)benzoate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Structural and Synthetic Context

This compound is a significant organic compound, frequently utilized as a key intermediate in the synthesis of various gallic acid derivatives and complex dendritic molecules.[1][2] Its structure is derived from gallic acid, a naturally occurring polyphenol, where the three phenolic hydroxyl groups are protected by benzyl groups and the carboxylic acid is esterified with a methyl group. This extensive benzylation renders the molecule significantly more soluble in organic solvents compared to its polar precursor, facilitating its use in a wide range of synthetic transformations.

An unambiguous confirmation of the structure and purity of this compound is paramount for its successful application in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for this molecule. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and explanatory framework for researchers.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its distinct chemical environments.

Caption: Molecular structure of this compound with key functional groups highlighted.

The key structural components are:

-

A Methyl Ester Group (-COOCH₃): This will give rise to characteristic signals for the carbonyl carbon (C=O) and the methyl protons and carbon.

-

A Central 3,4,5-Trisubstituted Benzene Ring: The two protons on this ring are chemically equivalent, leading to a single, sharp signal in the ¹H NMR spectrum.

-

Three Benzyloxy Groups (-O-CH₂-Ph): These groups are crucial identifiers. The two benzyloxy groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry, while the one at position 4 is unique. This subtle difference may or may not be resolved in the NMR spectra, depending on the solvent and instrument resolution. The methylene (CH₂) protons and the phenyl rings of these groups will produce distinct signals.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is essential for acquiring high-quality, reproducible data.

Caption: Standard workflow for ¹H NMR sample analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is an excellent solvent for this compound and its residual solvent peak at ~7.26 ppm does not typically interfere with key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution of the aromatic and benzylic signals.

-

Acquisition Parameters: Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show four main groups of signals corresponding to the four distinct proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| 7.50 - 7.30 | Multiplet (m) | 15H | Aromatic Protons (3 x -C₆H₅): Protons on the terminal phenyl rings of the three benzyl groups. This complex pattern arises from the overlapping signals of ortho, meta, and para protons.[3] |

| 7.29 | Singlet (s) | 2H | Aromatic Protons (Central Ring): The two equivalent protons at C2 and C6 of the central benzoate ring. Their chemical shift is influenced by the electron-donating benzyloxy groups and the electron-withdrawing ester group. |

| 5.14 | Singlet (s) | 6H | Benzylic Protons (3 x -OCH₂-): The six equivalent methylene protons of the three benzyloxy groups. Their equivalence is due to rapid bond rotation and molecular symmetry. They appear downfield due to the deshielding effect of the adjacent oxygen and phenyl ring. |

| 3.90 | Singlet (s) | 3H | Methyl Protons (-OCH₃): The three protons of the methyl ester group. This signal is a sharp singlet, consistent with data for other methyl benzoates.[4] |

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with a few key differences.

-

Sample Preparation: A more concentrated sample is typically required (20-50 mg in 0.6-0.7 mL of CDCl₃).

-

Acquisition Mode: The spectrum is usually acquired in a proton-decoupled mode, which means all signals appear as singlets, simplifying the spectrum.

-

Acquisition Parameters: A greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

Due to symmetry, fewer than the total 29 carbons will be observed. The benzyloxy groups at C3 and C5 are equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~166.5 | Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester group is highly deshielded and appears far downfield, typical for this functional group.[4] |

| ~152.5 | Aromatic C3, C5: Carbons on the central ring attached to the benzyloxy groups. They are shifted downfield due to the direct attachment to oxygen. |

| ~142.5 | Aromatic C4: The carbon on the central ring attached to the unique benzyloxy group. |

| ~137.0 | Aromatic C-ipso (Benzyl): The three ipso-carbons of the terminal phenyl rings (the carbons attached to the -CH₂- group). |

| ~128.6 | Aromatic C-ortho/meta (Benzyl): Overlapping signals for the ortho and meta carbons of the terminal phenyl rings. |

| ~128.0 | Aromatic C-para (Benzyl): The para carbons of the terminal phenyl rings. |

| ~125.0 | Aromatic C1: The ipso-carbon of the central ring, attached to the ester group. |

| ~109.0 | Aromatic C2, C6: The two equivalent carbons on the central ring, each bearing a hydrogen atom. |

| ~75.0 | Benzylic C4-OCH₂: The methylene carbon of the benzyloxy group at the C4 position. |

| ~71.0 | Benzylic C3,C5-OCH₂: The two equivalent methylene carbons of the benzyloxy groups at the C3 and C5 positions. |

| ~52.3 | Methyl Carbon (-OCH₃): The carbon of the methyl ester group.[4] |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition

-

Method: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H: Stretching vibrations from the protons on all four aromatic rings. |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H: Stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~1720 | C=O Stretch | Ester Carbonyl: This is a very strong and sharp absorption, highly characteristic of the ester functional group. The value is consistent with an aryl ester.[5] |

| 1600-1450 | C=C Stretch | Aromatic Rings: A series of sharp bands corresponding to the carbon-carbon stretching vibrations within the aromatic rings. |

| ~1250 & ~1100 | C-O Stretch | Ether & Ester C-O: Two strong absorptions are expected. The higher frequency band (~1250 cm⁻¹) corresponds to the aryl-O stretch of the C-O-C ether links, while the lower frequency band (~1100 cm⁻¹) is associated with the O-CH₂ stretch.[6] |

| 750-690 | C-H Bend | Aromatic C-H Out-of-Plane: Strong bands in this region are characteristic of monosubstituted benzene rings (from the benzyl groups).[5] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

Experimental Protocol: MS Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: The analysis is typically run in positive ion mode, where adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are readily formed.

-

Analysis: The ionized sample is introduced into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates the ions based on their m/z ratio.

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₂₉H₂₆O₅, with a calculated molecular weight of 454.51 g/mol .[2][7]

-

Molecular Ion Peaks: The primary ions observed would be:

-

[M+H]⁺ at m/z = 455.18

-

[M+Na]⁺ at m/z = 477.16

-

[M+K]⁺ at m/z = 493.13

-

Caption: Predicted primary fragmentation pathway for this compound.

-

Key Fragmentation Pattern: The most characteristic fragmentation in molecules containing benzyl groups is the formation of the tropylium cation (C₇H₇⁺) . This fragment is highly stable and typically gives rise to the base peak (the most intense peak) in the spectrum at m/z = 91 . The observation of a dominant peak at m/z 91 is strong evidence for the presence of the benzyloxy moieties. Other likely fragments would result from the loss of a benzyl radical (M - 91) or a neutral toluene molecule.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The ¹H NMR confirms the relative number and connectivity of protons, the ¹³C NMR maps the carbon framework, the IR spectrum identifies the key functional groups (ester, ether, aromatic rings), and mass spectrometry confirms the molecular weight and the presence of the characteristic benzyl groups. When taken together, these techniques provide a self-validating system for the structural confirmation and purity assessment essential for drug development and advanced materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzyl Benzoate [webbook.nist.gov]

- 7. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 3,4,5-Tris(benzyloxy)benzoate in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Methyl 3,4,5-Tris(benzyloxy)benzoate, a key intermediate in fine chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical data to facilitate its application in various laboratory and industrial settings.

Executive Summary

This compound is a white solid compound with the molecular formula C₂₉H₂₆O₅ and a molecular weight of 454.51 g/mol .[1][2] Its utility as a precursor for gallic acid derivatives and other complex molecules is significantly influenced by its solubility in organic solvents.[1] This guide establishes a framework for understanding and predicting its solubility based on molecular structure and solvent properties, and provides established experimental protocols for empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity Analysis of this compound

This compound possesses a complex molecular structure that dictates its solubility behavior. Key features include:

-

Aromatic Rings: The central benzene ring and the three benzyl groups are nonpolar in nature, contributing to its affinity for nonpolar solvents.

-

Ester and Ether Functional Groups: The methyl ester (-COOCH₃) and three benzyloxy (-OCH₂C₆H₅) groups introduce polar character to the molecule through their oxygen atoms. These groups can act as hydrogen bond acceptors.

-

Overall Polarity: Despite the presence of polar functional groups, the large nonpolar surface area from the numerous aromatic rings suggests that the molecule is predominantly nonpolar to moderately polar. The PubChem computed XLogP3 value of 6.2 further indicates a significant lipophilic (fat-loving) and hydrophobic (water-fearing) character.[2]

The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified based on their polarity, which is often quantified by a polarity index.

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethylformamide) are polar but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low polarity and primarily interact through weaker van der Waals forces.

Reported Solubility Data

Based on available chemical supplier information, this compound has been reported to be soluble in the following organic solvents:

| Solvent | Classification | Reported Solubility |

| Acetone | Polar Aprotic | Soluble[1][3] |

| Chloroform | Moderately Polar | Soluble[1][3] |

| Dichloromethane | Moderately Polar | Soluble[1][3] |

Predicted Solubility in a Broader Range of Solvents

Leveraging the "like dissolves like" principle and the structural analysis of this compound, we can predict its solubility in a wider array of common organic solvents.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The moderate polarity of these solvents aligns well with the mixed polar and nonpolar characteristics of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polarity of ketones is sufficient to interact with the ester and ether groups, while their organic nature accommodates the nonpolar aromatic rings. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate to High | The nonpolar aromatic rings of these solvents will have a strong affinity for the numerous phenyl groups in the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are relatively nonpolar but contain an ether linkage that can interact with the polar groups of the solute. |

| Esters | Ethyl Acetate | Moderate | Similar in polarity to ethers and ketones, ethyl acetate should be a reasonably good solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While these are polar solvents, the extensive nonpolar character of the solute may limit its solubility. Shorter-chain alcohols will be less effective than longer-chain ones. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The high polarity of these solvents may not be perfectly matched with the largely nonpolar solute. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | These are highly nonpolar solvents and are unlikely to effectively solvate the polar ester and ether functional groups of the solute. |

| Water | Insoluble | As a highly polar protic solvent, water is a very poor solvent for the predominantly nonpolar and hydrophobic this compound. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following standardized protocol can be employed.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each test tube.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for quantitative analysis): If the compound is soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after thorough mixing). If the compound is not fully soluble, add more solvent in measured volumes until the solid dissolves completely.

-

Record Results: Document the observations and calculate the approximate solubility in terms of mg/mL or g/100mL.

-

Repeat: Repeat steps 3-7 for each solvent being tested.

Experimental Workflow Diagram

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Safety Considerations

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar to moderately polar character, stemming from its large aromatic structure and polar ester and ether functionalities. It exhibits good solubility in moderately polar and nonpolar solvents such as dichloromethane, chloroform, acetone, and aromatic hydrocarbons. Its solubility is predicted to be limited in highly polar solvents like water and lower-chain alcohols, as well as in highly nonpolar alkanes. The provided experimental protocol offers a reliable method for the empirical determination of its solubility in a wide range of organic solvents, enabling informed solvent selection for synthesis, purification, and formulation development.

References

The Cornerstone of Precision Nanomedicine: A Technical Guide to Methyl 3,4,5-Tris(benzyloxy)benzoate in Dendrimer Synthesis

Foreword: The Architectural Precision of Dendrimers

In the realm of advanced drug delivery and materials science, dendrimers represent a class of synthetic macromolecules with unparalleled structural control.[1][2] Unlike linear polymers, dendrimers are highly branched, three-dimensional structures with a well-defined size, shape, and a high density of surface functional groups.[3][4] This architectural precision makes them ideal candidates for a multitude of biomedical applications, including drug and gene delivery, where they can enhance the solubility, bioavailability, and targeting of therapeutic agents.[5][6][7] At the heart of many of these sophisticated nanostructures lies a critical starting material: Methyl 3,4,5-Tris(benzyloxy)benzoate . This guide provides an in-depth exploration of this foundational building block, from its synthesis and characterization to its pivotal role in the construction of dendrimers for the next generation of therapeutics.

This compound: The Ideal Scaffolding Monomer

This compound (CAS 70424-94-1) is a derivative of gallic acid, a naturally occurring antioxidant.[8][9] Its value in dendrimer synthesis stems from its unique combination of a reactive core and protected peripheral functionalities.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C29H26O5 | [8][10] |

| Molecular Weight | 454.51 g/mol | [8][11] |

| Appearance | White to light yellow crystalline powder | [8][12] |

| Solubility | Soluble in common organic solvents like acetone, chloroform, and dichloromethane | [8] |

The three benzyloxy groups serve as protecting groups for the hydroxyl functionalities of the gallate core. This protection is crucial as it prevents unwanted side reactions during the initial stages of dendrimer construction. The benzyl groups are relatively stable but can be cleaved under specific conditions, allowing for subsequent modification of the dendrimer's internal structure or the attachment of other molecules.[13] The methyl ester at the focal point provides a reactive handle for the step-wise growth of the dendritic structure.

Synthesis of this compound: A Modified Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a modification of the Williamson ether synthesis.[14][15] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide to form an ether. In this case, the starting material is methyl 3,4,5-trihydroxybenzoate (methyl gallate), which is reacted with benzyl bromide in the presence of a weak base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve methyl 3,4,5-trihydroxybenzoate in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K2CO3), to the solution. The base deprotonates the phenolic hydroxyl groups to form the corresponding phenoxide ions.

-

Benzylating Agent: Slowly add benzyl bromide to the reaction mixture. The phenoxide ions act as nucleophiles, attacking the electrophilic benzyl bromide in an SN2 reaction to form the benzyl ether linkages.[14]

-

Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The crude product is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by recrystallization or column chromatography to yield a white crystalline solid.[16][17]

Caption: Synthesis of this compound.

Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure.[10][18][19] The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl groups and the gallate core, as well as the methyl ester protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group and the ether linkages.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10]

Dendrimer Construction: Divergent and Convergent Approaches

This compound serves as a fundamental building block for the synthesis of dendrimers through two primary strategies: the divergent and convergent methods.[1][2][20]

The Divergent Approach: Growth from the Core Outward

The divergent synthesis begins with a multifunctional core molecule and grows outwards in a layer-by-layer fashion, with each layer referred to as a "generation."[21][22]

Workflow for Divergent Dendrimer Synthesis:

-

Core Reaction: A core molecule with multiple reactive sites (e.g., ammonia or ethylenediamine) is reacted with an excess of this compound that has been modified to have a reactive group at the methyl ester position (e.g., an acid chloride or an amine-reactive ester).

-

Generation Growth: This initial reaction forms the first generation (G1) dendrimer. The benzyloxy groups on the periphery are then deprotected to reveal hydroxyl groups.

-

Iteration: These newly exposed hydroxyl groups are then reacted with more modified this compound to form the next generation. This two-step process of reaction and deprotection is repeated to build higher-generation dendrimers.[22]

While the divergent approach allows for the synthesis of large dendrimers, a significant challenge is the potential for structural defects in the outer generations due to incomplete reactions.[20]

Caption: Divergent dendrimer synthesis workflow.

The Convergent Approach: Building from the Outside In

The convergent synthesis method offers greater structural control by building the dendrimer from the periphery towards the core.[20][21]

Workflow for Convergent Dendrimer Synthesis:

-

Dendron Synthesis: The synthesis begins with the end groups of the dendrimer. This compound is modified at the methyl ester position to create a reactive focal point. These individual branches are called dendrons.

-

Dendron Growth: Dendrons of increasing size are synthesized by coupling smaller dendrons together.

-

Final Coupling: In the final step, several of these pre-synthesized dendrons are attached to a multifunctional core molecule to form the complete dendrimer.[2]

The convergent approach allows for easier purification of the intermediates at each step, resulting in a more monodisperse and structurally perfect final dendrimer.[20][21]

Caption: Convergent dendrimer synthesis workflow.

Deprotection of Benzyl Ethers: Unlocking Functionality

A critical step in dendrimer synthesis and functionalization is the deprotection of the benzyl ethers to reveal the reactive hydroxyl groups.[13] The choice of deprotection method is crucial to avoid degradation of the dendrimer structure.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is the most common method and involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[23] This method is highly efficient but may not be suitable for dendrimers containing other reducible functional groups.

-

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to acid-stable dendrimers.[13]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection, which can be advantageous when other sensitive functional groups are present.[24]

Applications in Drug Delivery and Beyond

The dendrimers synthesized from this compound have a wide range of applications, particularly in the field of drug delivery.[3][5][7]

-

Enhanced Drug Solubility: The hydrophobic interior of the dendrimer can encapsulate poorly soluble drugs, increasing their solubility and bioavailability.[6]

-

Targeted Drug Delivery: The surface of the dendrimer can be functionalized with targeting ligands, such as antibodies or folic acid, to direct the drug to specific cells or tissues, thereby reducing side effects.[7]

-

Controlled Release: Drugs can be covalently attached to the dendrimer surface via cleavable linkers, allowing for controlled release at the target site.[3]

-

Gene Delivery: The positively charged surface of some dendrimers can complex with negatively charged DNA or RNA, facilitating their entry into cells for gene therapy applications.[4]

Beyond drug delivery, these dendrimers are also being explored as:

-

MRI Contrast Agents: By chelating metal ions, dendrimers can serve as high-performance contrast agents for magnetic resonance imaging.[4]

-

Catalysts: The well-defined structure of dendrimers makes them useful as scaffolds for catalytic nanoparticles.[25]

-

Advanced Materials: Dendrimers are being investigated for use in the development of novel coatings, adhesives, and other advanced materials.[25]

Conclusion and Future Perspectives

This compound is a versatile and indispensable starting material in the field of dendrimer chemistry. Its unique structure allows for the precise, step-wise construction of highly ordered macromolecules with tailored properties. As our understanding of nanotechnology and nanomedicine continues to grow, so too will the demand for well-defined nanostructures like the dendrimers derived from this foundational building block. Future research will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of novel applications for these remarkable molecules in areas ranging from personalized medicine to sustainable energy.

References

- 1. researchgate.net [researchgate.net]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Applications and Limitations of Dendrimers in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | 70424-94-1 | TCI EUROPE N.V. [tcichemicals.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. francis-press.com [francis-press.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 3,4,5-TRIS(BENZYLOXY)BENZOIC ACID(1486-48-2) 13C NMR [m.chemicalbook.com]

- 20. japsonline.com [japsonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 24. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 3,4,5-Tris(benzyloxy)benzoate for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-Tris(benzyloxy)benzoate (CAS No. 70424-94-1) is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including gallic acid derivatives and dendrimers used in drug delivery and materials science.[1][2] The success of these complex syntheses is critically dependent on the purity and consistency of this starting material. This guide provides an in-depth framework for navigating the commercial supplier landscape, qualifying vendors, interpreting analytical documentation, and implementing essential incoming quality control (QC) protocols to ensure the integrity of your research and development pipeline.

The Strategic Importance of a High-Purity Precursor

This compound serves as a protected form of methyl gallate, where the three hydroxyl groups are masked with benzyl ethers. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other parts of the molecule before a final debenzylation step reveals the free hydroxyls. Its application is prevalent in the synthesis of polyphenolic compounds, which are widely investigated for their antioxidant and therapeutic properties.[3][4] Furthermore, its rigid, well-defined structure makes it a valuable building block for creating dendrimeric structures with applications in advanced materials.[5] Given its role as a foundational precursor, any impurities—such as residual starting materials from its own synthesis (e.g., methyl gallate, benzyl bromide) or byproducts—can introduce significant complications in subsequent, often costly, synthetic steps.

The Commercial Supplier Landscape: A Comparative Analysis

Selecting a supplier is not merely a procurement transaction; it is the first critical control point in the manufacturing process of a new chemical entity. A researcher must balance cost with a thorough assessment of quality, reliability, and documentation. Major chemical suppliers offer this material with varying stated purities and levels of analytical support.

| Supplier | Example Product Number | Stated Purity (%) | Analytical Methods Cited | Typical Documentation |

| TCI Chemicals | T1870 | >98.0% | HPLC | CoA, SDS, HPLC Data[6] |

| Sigma-Aldrich (Merck) | Ambeed AMBH2D6F8ED3 (example) | 95% | Not explicitly detailed on summary | CoA, SDS |

| Fisher Scientific (distributor for TCI) | T18705G | 98.0+% | HPLC | CoA, SDS[6] |

| NINGBO INNO PHARMCHEM CO., LTD. | N/A | High Purity (not specified) | Not specified | General Product Information[1][2] |

This table is illustrative. Researchers should always consult the specific product page and available documentation for the most current information.

Decoding the Certificate of Analysis (CoA): A Researcher's Guide

The Certificate of Analysis (CoA) is the single most important document accompanying your starting material. It is a formal record from the supplier's quality control department certifying that the product meets its stated specifications. A researcher must scrutinize this document beyond the headline purity number.

Key Sections of a Typical CoA:

-

Identifiers: Confirms CAS Number (70424-94-1), molecular formula (C29H26O5), and lot number.

-

Physical Properties:

-

Appearance: Typically "White to Light yellow powder to crystal". A significant deviation may indicate degradation or contamination.

-

Melting Point: Literature values are often cited in a range, for instance, 100.0 to 104.0 °C. A broad or depressed melting point is a classic indicator of impurity.

-

-

Identity Verification:

-

¹H NMR: The CoA should state that the spectrum conforms to the structure. A researcher should expect key signals around 7.3-7.4 ppm (aromatic protons of benzyl groups), 5.1 ppm (benzylic CH2 protons), and 3.9 ppm (methyl ester protons).[4]

-

-

Purity Assessment:

-

HPLC: This is the most common method for purity assessment, often stated as ">98.0% (area %)". It is crucial to examine the chromatogram if provided. Look for the number and size of any impurity peaks.

-

Protocol: Independent Verification and Incoming Quality Control (QC)

Trust, but verify. Relying solely on the supplier's CoA introduces unacceptable risk into a drug development program. Independent verification of critical starting materials is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP).

Step-by-Step Protocol for ¹H NMR Verification

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Confirm the presence and correct integration of characteristic peaks:

-

~7.4 ppm (m, 15H): Phenyl protons of the three benzyl groups.

-

~7.3 ppm (s, 2H): Aromatic protons on the central benzoate ring.

-

~5.1 ppm (s, 6H): Methylene protons (O-CH2-Ph) of the benzyl groups.

-

~3.9 ppm (s, 3H): Methyl ester protons (COOCH3).

-

-

Scrutinize the baseline for impurity peaks. Pay close attention to the aliphatic region for residual solvents (e.g., acetone).

-

Step-by-Step Protocol for Melting Point Determination

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Sample Preparation: Load a small, dry amount of the crystalline powder into a capillary tube.

-

Measurement: Place the capillary in the apparatus and heat at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Analysis: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Compare this experimental range to the supplier's specification (e.g., 100.0-104.0 °C) and literature values. A range wider than 2 °C or a value significantly below the expected range suggests the presence of impurities.

Supplier Qualification Workflow

A systematic approach is necessary for qualifying and maintaining a supplier for a critical raw material. The following workflow ensures that quality and consistency are actively managed.

Figure 1: A logical workflow for the qualification and ongoing management of a critical raw material supplier.

Safe Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound from receipt to use.

-

Handling: this compound should be handled in a well-ventilated area.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] Avoid creating dust.[7]

-

Storage: The material should be stored in a tightly closed container in a cool, dark, and dry place.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation, although the compound is generally stable under standard ambient conditions.[8] It should be stored away from strong oxidizing agents.[7]

-

Safety: The compound is harmful if swallowed.[9] Standard safety precautions should be followed, including thorough hand washing after handling.[7]

Conclusion

The procurement of this compound is a critical, science-driven process that extends far beyond a simple purchase. For the research, development, and manufacturing scientist, a rigorous approach to supplier selection, documentation analysis, independent verification, and proper handling is paramount. By implementing the workflows and protocols outlined in this guide, organizations can mitigate risks associated with raw material quality, ensuring the reproducibility of their synthetic processes and the ultimate success of their scientific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. tcichemicals.com [tcichemicals.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Gallic Acid Derivatives from Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Strategic Importance of Gallic Acid and Protected Intermediates

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound renowned for its potent antioxidant, anti-inflammatory, antineoplastic, and antimicrobial properties.[1][2] These diverse biological activities make its derivatives highly sought-after scaffolds in medicinal chemistry and drug development.[3][4][5] However, the direct functionalization of gallic acid is often hampered by the high reactivity of its three phenolic hydroxyl groups, leading to poor selectivity and unwanted side reactions.

To achieve precise molecular architectures, a protection strategy is paramount. Methyl 3,4,5-Tris(benzyloxy)benzoate serves as an exemplary protected intermediate.[6][7][8] In this molecule, the reactive hydroxyl groups are masked as stable benzyl ethers, while the carboxyl group is protected as a methyl ester. This dual protection allows for selective modification at the ester position, followed by a straightforward deprotection step to unveil the final, functional gallic acid derivative. This guide provides a detailed exploration of this versatile synthetic strategy, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in organic synthesis and drug discovery.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of diverse gallic acid derivatives from this compound is elegantly achieved through a two-phase strategy. This approach provides a logical and highly adaptable framework for creating libraries of compounds for screening and development.

-

Phase I: Functionalization of the C1-Ester Group. The initial phase focuses exclusively on the methyl ester. The robust benzyl ether protecting groups remain intact under the conditions required for ester hydrolysis, amidation, or transesterification. This allows for the precise installation of desired functionalities at the carboxylic acid position.

-

Phase II: Global Deprotection. Once the C1 position has been modified, the final step involves the cleavage of the three benzyl ethers to liberate the free phenolic hydroxyls. This is typically accomplished under mild conditions using catalytic transfer hydrogenation, a method known for its efficiency and functional group tolerance.[9]

References

- 1. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of gallic acid in health and disease: A mechanistic review [ijbms.mums.ac.ir]

- 3. longdom.org [longdom.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Notes and Protocols: A Guide to the Deprotection of Benzyl Groups in Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Strategic Role of Benzyl Groups in Phenolic Protection

In the intricate landscape of multi-step organic synthesis, particularly in the pharmaceutical and fine chemical industries, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, the benzyl group stands out as a robust and versatile shield for hydroxyl functionalities, prized for its stability across a wide range of reaction conditions.[1] The substrate at the heart of this guide, Methyl 3,4,5-Tris(benzyloxy)benzoate, serves as a quintessential example of a poly-protected phenol. This compound is a key intermediate in the synthesis of gallic acid derivatives, compounds of significant interest for their antioxidant and various biological activities.[2]

The strategic removal, or deprotection, of these benzyl ethers is a critical step to unveil the free hydroxyl groups of the target molecule, methyl 3,4,5-trihydroxybenzoate (methyl gallate). The choice of deprotection methodology is dictated by the overall molecular landscape, demanding high efficiency and chemoselectivity to avoid unwanted side reactions with other functional groups that may be present. This guide provides an in-depth exploration of the prevalent and reliable methods for the deprotection of this compound, with a focus on catalytic hydrogenation and transfer hydrogenation, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Pillar 1: Catalytic Hydrogenation - The Workhorse of Benzyl Deprotection

Catalytic hydrogenation is the most widely employed method for the cleavage of benzyl ethers due to its clean reaction profile and generally high yields.[1][3] The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl ether is cleaved by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3]

Reaction Mechanism: A Surface-Catalyzed Cascade

The debenzylation process on the surface of the palladium catalyst is a multi-step sequence. Initially, both the hydrogen gas and the benzyl ether substrate adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond of hydrogen. Subsequently, the benzylic C-O bond is cleaved, leading to the formation of the deprotected alcohol and toluene as a benign byproduct.

Caption: General mechanism of catalytic hydrogenation for benzyl ether cleavage.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol outlines a standard procedure for the complete debenzylation of this compound to afford methyl gallate.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10-20 mol%)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound in a sufficient volume of ethanol or ethyl acetate.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a Parr shaker apparatus at 40-50 psi) at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl gallate by recrystallization (e.g., from water or methanol/water) or column chromatography if necessary.

Data Presentation: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Substrate | This compound |

| Product | Methyl 3,4,5-Trihydroxybenzoate |

| Catalyst | 10% Pd/C |

| Hydrogen Source | H₂ gas |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1 atm (balloon) to 50 psi |

| Typical Yield | >90% |

Pillar 2: Transfer Hydrogenation - A Milder Alternative

For substrates containing functional groups that are sensitive to standard hydrogenation conditions (e.g., reducible moieties like alkenes or alkynes), catalytic transfer hydrogenation (CTH) presents a milder and often more selective alternative.[4] In this method, hydrogen is generated in situ from a hydrogen donor molecule, such as ammonium formate, formic acid, or triethylsilane, in the presence of a catalyst.[4][5]

Workflow for Transfer Hydrogenation

References

Application Note: Synthesis and Characterization of Dendritic Liquid Crystals Utilizing Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: The Architectural Significance of Dendrons in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of liquids and the long-range orientational order of crystals.[1] This duality enables their application in a vast array of technologies, from ubiquitous display devices to advanced optical sensors and smart materials.[2][3] Within the diverse family of LC molecules, those derived from dendritic or "tree-like" structures have garnered significant interest. These molecules, often called dendrons, are prized for their ability to self-assemble into highly ordered supramolecular structures, most notably columnar phases.[4][5]

At the heart of many such designs is the Methyl 3,4,5-Tris(benzyloxy)benzoate moiety, a versatile building block derived from the naturally occurring gallic acid.[6][7] The unique architecture of this molecule—a rigid central phenyl ring functionalized with three bulky, flexible benzyloxy arms—makes it an exceptional precursor for creating tapered molecules that spontaneously organize into mesophases.[8] The benzyloxy groups provide the necessary steric volume to drive the formation of columnar structures, where the flat aromatic cores stack upon one another, creating ordered one-dimensional arrays.

This application note provides a comprehensive guide for researchers and materials scientists on the synthesis of this compound and its subsequent use in the preparation of a representative dendritic liquid crystal. We will detail robust, step-by-step protocols, explain the chemical rationale behind critical steps, and outline the essential characterization techniques required to validate both the chemical structure and the liquid crystalline behavior of the final product.

Core Synthesis Workflow: From Gallic Acid to the Dendritic Precursor

The journey from a simple, natural product to a sophisticated liquid crystal precursor involves a two-step process: (1) protection of the carboxylic acid group via esterification, followed by (2) protection of the phenolic hydroxyls via etherification. This strategy ensures high yields and prevents unwanted side reactions.

Figure 1: Synthetic workflow for the preparation of the core precursor.

Protocol I: Synthesis of this compound

Principle: This synthesis begins with the esterification of gallic acid to protect the reactive carboxylic acid. Subsequently, the three phenolic hydroxyl groups are converted to benzyl ethers. This etherification step is crucial as it introduces the bulky side groups that are fundamental to the molecule's ability to form liquid crystalline phases.[8] The use of a moderate base like potassium carbonate and a polar aprotic solvent like acetone facilitates the Williamson ether synthesis while minimizing side reactions.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| Gallic Acid | C₇H₆O₅ | 170.12 | Starting Material |

| Methanol | CH₃OH | 32.04 | Reagent/Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |

| Benzyl Bromide | C₇H₇Br | 171.03 | Benzylating Agent |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base |

| Acetone | C₃H₆O | 58.08 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Procedure:

Part A: Synthesis of Methyl Gallate

-

To a 500 mL round-bottom flask, add gallic acid (17.0 g, 0.1 mol) and methanol (250 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.5 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The reaction mixture should become a clear solution.

-

After cooling to room temperature, reduce the solvent volume to approximately 50 mL using a rotary evaporator.

-

Pour the concentrated mixture into 500 mL of ice-cold water. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C. This typically yields Methyl Gallate as a white crystalline solid.

Part B: Synthesis of this compound

-

In a 1 L round-bottom flask, combine Methyl Gallate (9.2 g, 0.05 mol), anhydrous potassium carbonate (41.5 g, 0.3 mol), and acetone (400 mL).

-

Stir the suspension vigorously and add benzyl bromide (26.5 mL, 38.2 g, 0.225 mol) dropwise over 20 minutes.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the resulting crude oil in dichloromethane (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization from ethanol or isopropanol to obtain this compound as white, needle-like crystals.[2]

Expected Characterization:

-

¹H NMR: Peaks corresponding to the methyl ester protons, aromatic protons of the central ring, aromatic protons of the benzyl groups, and the characteristic benzylic methylene protons (around 5.1-5.2 ppm).

-

FT-IR (KBr, cm⁻¹): Absence of broad O-H stretch from the starting material. Presence of C=O stretch (ester) around 1715-1725 cm⁻¹, and C-O-C stretches (ether) around 1250 and 1120 cm⁻¹.[9]

Application Protocol: Building a Dendritic Liquid Crystal

With the core precursor in hand, it can now be elaborated into a final liquid crystal molecule. A common strategy involves hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be coupled to a hydroxyl-containing mesogenic unit via esterification.

Figure 2: Workflow for synthesizing a target liquid crystal from the precursor.

Protocol II: Synthesis of 4'-(dodecyloxy)phenyl 3,4,5-Tris(benzyloxy)benzoate

Principle: The methyl ester is first saponified (hydrolyzed) under basic conditions to yield the free carboxylic acid. This "activated" dendron is then coupled with a core unit, in this case, a phenol bearing a long alkyl chain (4-(dodecyloxy)phenol). The long alkyl chain provides additional flexibility and helps to lower the melting point of the final compound, promoting the formation of a stable mesophase at accessible temperatures.[10] A Steglich esterification using DCC and DMAP is an efficient method for this coupling.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| This compound | C₃₅H₃₂O₅ | 548.63 | Starting Precursor |

| Potassium Hydroxide | KOH | 56.11 | Base for Hydrolysis |

| 4-(dodecyloxy)phenol | C₁₈H₃₀O₂ | 278.43 | Core Unit |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Acidification |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

Step-by-Step Procedure:

Part A: Saponification to 3,4,5-Tris(benzyloxy)benzoic Acid

-

Dissolve this compound (5.49 g, 0.01 mol) in a mixture of THF (50 mL) and ethanol (50 mL).

-

Add a solution of potassium hydroxide (2.8 g, 0.05 mol) in water (10 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction, remove the organic solvents via rotary evaporation.

-

Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash with copious amounts of water, and dry to yield 3,4,5-Tris(benzyloxy)benzoic acid.

Part B: Esterification to the Final Liquid Crystal

-

In a dry 250 mL flask under a nitrogen atmosphere, dissolve 3,4,5-Tris(benzyloxy)benzoic acid (4.42 g, 0.01 mol), 4-(dodecyloxy)phenol (2.78 g, 0.01 mol), and DMAP (0.24 g, 0.002 mol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (2.27 g, 0.011 mol) in anhydrous dichloromethane (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with dichloromethane.

-

Wash the combined organic filtrate sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent like ethanol/ethyl acetate to obtain the final product.

Characterization of Liquid Crystalline Properties

Confirmation of liquid crystalline behavior requires specialized thermal and optical analysis.

A. Polarized Optical Microscopy (POM): POM is used to visually identify the anisotropic textures characteristic of different mesophases.[3]

-

Protocol: A small sample of the synthesized compound is placed on a clean glass slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarizing microscope. The sample is heated above its melting point into the isotropic liquid state (a completely dark field of view) and then slowly cooled. As the sample transitions into a liquid crystal phase, birefringent textures will appear. Columnar phases, common for dendritic molecules, often exhibit focal conic or fan-like textures.

B. Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[6][10]

-

Protocol: A small, accurately weighed sample (3-5 mg) is sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min) under an inert atmosphere. The resulting thermogram plots heat flow against temperature. Peaks or discontinuities in the heat flow correspond to phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic).

Typical Data for a Dendritic Liquid Crystal:

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| Crystal (Cr) → Columnar (Col) | ~ 85 | ~ 75 |

| Columnar (Col) → Isotropic (I) | ~ 120 | ~ 118 |

Note: Temperatures are representative and will vary based on the specific molecular structure.

Conclusion and Outlook

This compound is a cornerstone precursor for the rational design of dendritic liquid crystals. The protocols detailed herein provide a reliable pathway from a simple, renewable starting material to complex, self-assembling macromolecules. The inherent tunability of this system—by modifying the core unit or the terminal chains—allows for the fine-tuning of mesophase behavior and thermal properties. These advanced materials are promising candidates for applications in organic electronics, ion-conducting membranes, and nanoscale templating, where their ordered columnar structures can be exploited.[8]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 10. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Methyl 3,4,5-Tris(benzyloxy)benzoate

Introduction: Strategic Importance of Benzyl Protection

Methyl 3,4,5-Tris(benzyloxy)benzoate is a crucial intermediate in advanced organic synthesis, particularly in the preparation of complex gallic acid derivatives.[1][2] Gallic acid and its esters, such as methyl gallate, are polyhydroxylated phenolic compounds known for their antioxidant properties but also for the high reactivity of their hydroxyl groups.[3][4] To achieve regioselectivity in subsequent reactions and prevent unwanted side reactions like oxidation, these hydroxyl groups must be "protected."

The synthesis of this compound achieves this by converting the highly reactive phenolic hydroxyls of methyl gallate into stable benzyl ethers. This strategy is a classic application of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[5][6] The resulting protected compound is a stable, crystalline solid that serves as a cornerstone for constructing more complex molecules, finding use in pharmaceuticals, specialty chemicals, and materials science.[2][7][8]

Reaction Mechanism: The SN2 Pathway of Benzylation

The formation of this compound from methyl gallate and benzyl bromide proceeds via a series of Williamson ether syntheses. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Causality of Mechanistic Steps:

-

Deprotonation: The reaction is initiated by a moderately strong base, typically anhydrous potassium carbonate (K₂CO₃). The carbonate ion is basic enough to deprotonate the acidic phenolic hydroxyl groups of methyl gallate (pKa ≈ 8-9), forming highly nucleophilic phenoxide ions.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, which is the leaving group.[6][9]

-

Transition State & Inversion: A concerted, one-step mechanism leads to a transition state where the new C-O bond is forming concurrently as the C-Br bond is breaking.

-

Product Formation: The C-Br bond fully cleaves, displacing a bromide ion and forming the benzyl ether. The bromide ion associates with the potassium cations from the base. This process is repeated for all three hydroxyl groups on the methyl gallate molecule.

The use of a primary alkyl halide (benzyl bromide) is critical, as secondary and tertiary halides would favor an E2 elimination side reaction, especially with a strong base.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ppublishing.org [ppublishing.org]

- 4. Methyl Gallate | C8H8O5 | CID 7428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound | C29H26O5 | CID 352181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Application Notes and Protocols for the Use of 3,4,5-Tris(benzyloxy)benzoate (TBOB) Linker in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of the 3,4,5-Tris(benzyloxy)benzoate (TBOB) linker in solid-phase peptide synthesis (SPPS). The TBOB linker, derived from Methyl 3,4,5-Tris(benzyloxy)benzoate, is particularly advantageous for the synthesis of fully protected peptide fragments. Its unique stability profile allows for orthogonal protection schemes in both Fmoc/tBu and Boc/Bzl strategies. Cleavage of the final peptide from the TBOB linker is achieved under mild catalytic hydrogenolysis conditions, preserving acid-labile side-chain protecting groups. This application note details the synthesis of the TBOB linker, its attachment to a solid support, protocols for peptide elongation, and the specific conditions for peptide cleavage.

Introduction: The Strategic Advantage of the TBOB Linker

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications.[1] A critical component of SPPS is the choice of a linker, a chemical moiety that connects the growing peptide chain to the insoluble resin support.[1][2] The linker's chemistry dictates the conditions under which the final peptide can be cleaved from the resin and, consequently, the overall synthetic strategy.

While standard linkers like Wang and Rink are widely used for the synthesis of C-terminal acids and amides, respectively, there is a growing need for linkers that allow for the cleavage of fully protected peptide fragments.[1] Such fragments are invaluable building blocks for the convergent synthesis of large proteins and for the preparation of peptides with modifications that are incompatible with global deprotection conditions.

The 3,4,5-Tris(benzyloxy)benzoate (TBOB) linker, derived from the readily available this compound, addresses this need. The core of the TBOB linker is a benzyl ester bond formed between the C-terminal amino acid and the linker. This benzyl ester is stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine), rendering it compatible with both major SPPS strategies.[3][4] The key advantage of the TBOB linker lies in its susceptibility to cleavage by catalytic hydrogenolysis, a remarkably mild method that leaves most common side-chain protecting groups (e.g., tBu, Trt, Boc) intact.[5][6]